Roxadustat-d5

Bioanalysis LC-MS Stable Isotope Labeling

Quantifying roxadustat without a stable isotope internal standard introduces matrix effects and extraction variability that compromise ANDA bioequivalence data. Roxadustat-d5 is the penta-deuterated IS with a +5 Da mass shift, eliminating co-elution interference. • ≥99% isotopic purity (d1-d5) ensures FDA/EMA-compliant method validation. • Enables robust quantification across 1-1000 ng/mL in human plasma. • Ships ambient; supports ANDA submissions, therapeutic drug monitoring, and anti-doping confirmation.

Molecular Formula C19H16N2O5
Molecular Weight 357.4 g/mol
Cat. No. B8150255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxadustat-d5
Molecular FormulaC19H16N2O5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
InChIInChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)/i2D,3D,4D,5D,6D
InChIKeyYOZBGTLTNGAVFU-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roxadustat-d5: Deuterated Internal Standard for Roxadustat Quantification by LC-MS


Roxadustat-d5 (CAS 2043026-13-5) is a penta-deuterated analog of the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592) . It serves exclusively as an internal standard (IS) for the accurate quantification of roxadustat in biological matrices via GC-MS or LC-MS/MS . As a stable isotope-labeled compound, it corrects for matrix effects and extraction variability but is not intended for use as a therapeutic agent [1].

Why Roxadustat-d5 Cannot Be Substituted with Unlabeled Roxadustat or Other Analogs


In LC-MS/MS quantification, substituting Roxadustat-d5 with unlabeled roxadustat or a non-deuterated analog introduces systematic error due to co-elution and identical MRM transitions, preventing differentiation between analyte and IS . Alternative stable isotope labels (e.g., [13C2, D3]-roxadustat) exist but may exhibit different recovery profiles or are not universally available, which can compromise inter-laboratory data harmonization [1]. Roxadustat-d5 provides a mass shift of +5 Da relative to the unlabeled analyte, which is the minimum required for effective spectral separation without altering chemical behavior, ensuring robust and reproducible quantification across diverse biological matrices [2].

Quantitative Differentiation: Roxadustat-d5 vs. Alternative Internal Standards


Isotopic Purity and Deuterium Enrichment of Roxadustat-d5

Roxadustat-d5 is supplied with a specified purity of ≥99% for deuterated forms (d1-d5), ensuring minimal unlabeled analyte interference that would otherwise skew quantification accuracy . This is a critical differentiator from generic or in-house synthesized standards where isotopic purity may not be certified, leading to elevated baseline noise or inaccurate calibration curves .

Bioanalysis LC-MS Stable Isotope Labeling

Matrix Effect Correction in Biological Sample Analysis

When used as an internal standard for roxadustat quantification in human plasma, Roxadustat-d5 enables an assay with inter-run accuracy between -4.6% and 10.0% and precision between 0.7% and 4.2% across a linear range of 1–1000 ng/mL [1]. This performance is contingent on the use of a co-eluting, stable isotope-labeled IS; substituting with a non-co-eluting analog would yield significantly higher variability due to uncompensated matrix effects [1].

Pharmacokinetics Method Validation Plasma

Regulatory Compliance and ANDA Support

Roxadustat-D5 is supplied with detailed characterization data compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This is a key differentiator from research-grade deuterated standards, which may lack the comprehensive documentation (e.g., full impurity profiles, stability data under ICH conditions) required for regulatory submissions [1].

Quality Control ANDA Method Validation

Mass Shift and Spectral Separation

Roxadustat-d5 (MW 357.38 g/mol) provides a nominal mass increase of 5 Da relative to unlabeled roxadustat (MW 352.34 g/mol) [1]. This +5 Da shift ensures complete baseline separation of the IS from the analyte's M+1, M+2, etc. isotopic peaks in the mass spectrometer, which is essential for accurate multiple reaction monitoring (MRM) without cross-talk or signal overlap [1]. In contrast, a +3 Da label (e.g., [D3]-roxadustat) can be insufficient for full separation if the analyte's natural isotopic abundance envelope is broad, potentially leading to overestimation of the analyte signal [1].

Mass Spectrometry Isotope Dilution MRM

Application in Definitive Hair Segment Analysis for Doping Control

Although a specific method for Roxadustat-d5 in hair was not found, a validated LC-MS/MS method for roxadustat in hair achieved a linear range of 0.5–200 pg/mg and successfully quantified roxadustat in a chronically treated patient at 41–57 pg/mg [1]. This method employed testosterone-D3 as the internal standard, which may not optimally correct for roxadustat-specific extraction efficiency and matrix effects from hair keratin [1]. The use of a matched SIL-IS, such as Roxadustat-d5, would be expected to further improve accuracy and precision for this challenging matrix, providing more defensible data in legal or anti-doping contexts [1].

Doping Control Forensic Toxicology Hair Analysis

Optimal Use Cases for Roxadustat-d5 in Analytical and Bioanalytical Workflows


Bioanalytical Method Validation for ANDA Submissions

Roxadustat-d5 is the preferred internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions [1]. Its high isotopic purity (≥99% d1-d5) and detailed characterization data compliant with regulatory guidelines [1] ensure that method validation parameters (accuracy, precision, specificity) will meet the stringent requirements of the FDA and EMA. This directly supports the demonstration of bioequivalence between a generic roxadustat formulation and the reference listed drug.

Accurate Pharmacokinetic (PK) Profiling in Clinical Trials

In clinical pharmacology studies, Roxadustat-d5 enables precise determination of key PK parameters (e.g., Cmax, AUCinf, t½) by correcting for matrix effects and extraction variability in human plasma [2]. The +5 Da mass shift ensures no interference from the analyte's isotopic envelope, allowing for robust quantification across the entire therapeutic range (1–1000 ng/mL) [2][3]. This is critical for establishing dose-exposure relationships and supporting dosing regimen decisions.

Robust Therapeutic Drug Monitoring (TDM) in Plasma

For clinical laboratories monitoring roxadustat concentrations in patient plasma to ensure therapeutic compliance or avoid toxicity, Roxadustat-d5 is the essential internal standard . Its use yields inter-run accuracy and precision metrics within ±15% (or ±20% at the LLOQ), as demonstrated for the roxadustat assay [2], which is the accepted standard for TDM. This ensures that reported patient values are reliable and can inform clinical decisions regarding anemia management in chronic kidney disease.

Definitive Doping Control and Forensic Analysis

In anti-doping laboratories, the use of a structurally identical stable isotope-labeled internal standard like Roxadustat-d5 is best practice for confirming adverse analytical findings [4]. While methods have been developed using alternative IS (e.g., testosterone-D3 for hair) [4], the use of Roxadustat-d5 would provide the highest level of analytical confidence by perfectly mimicking the analyte's behavior during sample extraction, chromatography, and ionization, thereby reducing the likelihood of a false-positive result due to a matrix interference.

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